2-chloro-N-(2-chloro-6-methoxy-1-benzofuran-3-yl)acetamide
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Overview
Description
2-Chloro-N~1~-(2-chloro-6-methoxy-1-benzofuran-3-yl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of chlorine and methoxy groups on the benzofuran ring, along with the acetamide functional group, contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N~1~-(2-chloro-6-methoxy-1-benzofuran-3-yl)acetamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with appropriate reagents.
Introduction of Chlorine and Methoxy Groups: Chlorination and methoxylation reactions are carried out to introduce the chlorine and methoxy groups onto the benzofuran ring. These reactions often require specific reagents and conditions to achieve the desired substitution pattern.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N~1~-(2-chloro-6-methoxy-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The chlorine atoms on the benzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzofuran derivatives.
Scientific Research Applications
2-Chloro-N~1~-(2-chloro-6-methoxy-1-benzofuran-3-yl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound may have potential as a biochemical probe for studying enzyme activity and protein interactions.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N~1~-(2-chloro-6-methoxy-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular pathways and targets involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2,6-dimethylphenyl)acetamide: This compound has a similar acetamide functional group but differs in the substitution pattern on the aromatic ring.
2-Chloro-N-methoxy-N-methylacetamide: This compound shares the chloroacetamide structure but has different substituents on the nitrogen atom.
Uniqueness
2-Chloro-N~1~-(2-chloro-6-methoxy-1-benzofuran-3-yl)acetamide is unique due to the presence of the benzofuran ring system, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H9Cl2NO3 |
---|---|
Molecular Weight |
274.10 g/mol |
IUPAC Name |
2-chloro-N-(2-chloro-6-methoxy-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C11H9Cl2NO3/c1-16-6-2-3-7-8(4-6)17-11(13)10(7)14-9(15)5-12/h2-4H,5H2,1H3,(H,14,15) |
InChI Key |
WZFXRWFDYXKLKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(O2)Cl)NC(=O)CCl |
Origin of Product |
United States |
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